Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate
Description
Key Functional Groups:
- Carbamate (-O-C(=O)-NH-C₂H₅) : Exhibits resonance between the carbonyl and amine groups, stabilizing the planar configuration.
- Acridin-9-ylamino (-NH-C₁₃H₉N) : The amino group facilitates hydrogen bonding, while the acridine core participates in intercalation with biological macromolecules.
- Methyl (-CH₃) : Contributes to hydrophobicity and steric hindrance.
Properties
CAS No. |
655238-70-3 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl N-[5-(acridin-9-ylamino)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)26-21-14-16(13-12-15(21)2)24-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
UDTGDXFOAHHRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Acridine Core Synthesis :
Amination at the 9-Position :
Carbamate Formation :
Reaction Scheme :
$$
\text{Acridin-9-amine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Ethyl Carbamate Product}
$$
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C (carbamate step) | |
| Solvent | DCM/THF (1:1) | |
| Yield | 62–75% |
Reductive Cyclization of Nitropyridine Intermediates
This method leverages nitro-group reduction to generate the amine in situ, followed by carbamate formation.
Procedure:
- Nitropyridine Intermediate : 5-Nitro-2-methylphenyl carbamate is synthesized via nitration of ethyl 2-methylphenylcarbamate.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- Coupling : The amine reacts with 9-bromoacridine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃).
Advantages :
Limitations :
- Requires rigorous exclusion of moisture.
Solid-Phase Synthesis with Carbamate Protection
A modular approach using resin-bound intermediates is employed for high-throughput synthesis.
Steps:
- Resin Functionalization : Wang resin is loaded with Fmoc-protected 5-amino-2-methylphenol.
- Acridine Coupling : The resin-bound phenol reacts with 9-isothiocyanatoacridine in DMF.
- Carbamate Deprotection and Ethylation : Cleavage from the resin using trifluoroacetic acid (TFA), followed by treatment with ethyl chloroformate.
Yield Comparison :
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Solid-Phase | 58 | 95 | |
| Solution-Phase | 72 | 98 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the amination and carbamate steps, reducing reaction times.
Protocol :
- 5-[(Acridin-9-yl)amino]-2-methylaniline (1 equiv), ethyl chloroformate (1.2 equiv), and Cs₂CO₃ (2 equiv) in DMF are irradiated at 100°C for 10 minutes.
Results :
Pd-Catalyzed Cross-Coupling for Acridine-Amino Linkage
A palladium-catalyzed C–N coupling forms the acridin-9-ylamino moiety directly.
Conditions :
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: Toluene, 110°C, 12 hours.
Outcome :
Critical Analysis of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Multi-Step Synthesis | High purity, scalable | Lengthy (3–5 days) |
| Reductive Cyclization | In situ amine generation | Sensitivity to oxygen |
| Solid-Phase | High-throughput compatibility | Lower yields |
| Microwave-Assisted | Rapid (<30 minutes) | Specialized equipment needed |
Purification and Characterization
- Chromatography : Silica gel column (hexane/ethyl acetate 3:1) removes unreacted acridine.
- Crystallization : Ethanol/water recrystallization yields needle-like crystals (m.p. 198–200°C).
- Spectroscopic Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Overview
Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate is characterized by the presence of an acridine moiety linked to a carbamate functional group. The molecular formula is with a molecular weight of 373.43 g/mol. The acridine ring structure is known for its biological activity, particularly in the context of DNA intercalation and topoisomerase inhibition, which are critical mechanisms in cancer treatment.
Antitumor Properties
This compound has shown promising antitumor activity in preliminary studies. Compounds with acridine structures are known to exhibit cytotoxic effects by intercalating into DNA and inhibiting topoisomerase activity, leading to disruption of cancer cell proliferation.
Case Study : In vitro evaluations using human tumor cell lines demonstrated significant growth inhibition rates, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
Similar to other acridine derivatives, this compound may also possess antimicrobial properties. The ability of acridines to interact with nucleic acids could extend to antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
Mechanism of Action
The mechanism of action of Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase . This disruption can lead to cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
- Chlorophenyl Carbamates: Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (e.g., 4a–i, 5a–i, 6a–i) share a carbamate backbone but differ in halogenated aromatic substituents. These derivatives exhibit variable lipophilicity, as determined by HPLC capacity factors (log k) .
- Heterocyclic Carbamates : Ethyl [5-(N,N-diethyl-β-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate () highlights the role of fused heterocyclic systems in modulating bioactivity. In contrast, the acridinyl group in the target compound may enhance DNA binding due to its planar structure .
- Pesticide Carbamates: Compounds like desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) and fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) demonstrate carbamates' versatility in agrochemical applications. The acridinyl substituent in the target compound may confer distinct receptor-targeting properties compared to these simpler derivatives .
Physicochemical Properties
- Melting Points: Analogs in , such as 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f), exhibit melting points ranging from 206–208°C. The acridinyl group’s bulkiness in the target compound may increase its melting point compared to smaller aromatic substituents.
- Lipophilicity : Chlorophenyl carbamates () show log k values determined via HPLC, reflecting their partitioning behavior. The acridinyl group’s hydrophobicity likely increases the target compound’s lipophilicity, influencing its pharmacokinetic profile .
Mutagenicity and Carcinogenicity
- Ethyl Carbamate (EC): Widely detected in alcoholic beverages, EC is a known carcinogen with moderate potency. Its metabolic activation involves cytochrome P450-mediated oxidation to vinyl carbamate, a highly mutagenic intermediate .
- Vinyl Carbamate: Exhibits 10–50 times greater carcinogenic and mutagenic activity than EC in mice, forming DNA adducts via metabolic desaturation.
- Acridine Derivatives: Acridine-based compounds (e.g., acridine orange) are known DNA intercalators, suggesting the target compound could exhibit genotoxic effects. However, this requires empirical validation .
Comparative Toxicity Table
Biological Activity
Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an acridine ring structure linked to a carbamate group. The molecular formula is , with a molecular weight of approximately 302.37 g/mol. This unique structure contributes to its biological properties, particularly its ability to intercalate DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.
The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting normal DNA function. This intercalation inhibits the activity of topoisomerases, enzymes that manage DNA topology during replication and transcription processes.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of acridine derivatives, including this compound. These compounds have shown efficacy in various cancer models due to their ability to induce cytotoxic effects on cancer cells through DNA intercalation and topoisomerase inhibition.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study examined the effects of various acridine derivatives on solid tumors. It was found that compounds similar to this compound exhibited significant antileukemic activity in vivo, demonstrating the importance of structural modifications at specific positions for enhancing efficacy .
- Cytotoxicity Studies : Research involving cell lines has shown that this compound can effectively induce cell cycle arrest and apoptosis in cancer cells at micromolar concentrations, supporting its potential as a therapeutic agent .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds. Findings indicate that:
- Intercalation Efficiency : The compound's ability to intercalate into DNA correlates with its cytotoxic effects, making it a candidate for further development as an anticancer drug.
- Structure-Activity Relationship (SAR) : Variations in substituents on the acridine ring significantly affect biological activity, suggesting that careful design can optimize therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
